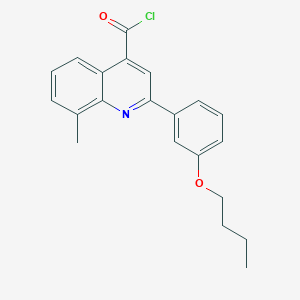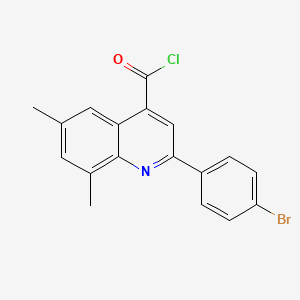![molecular formula C11H14N2S B1372908 5-(tert-Butyl)benzo[d]thiazol-2-amin CAS No. 1303968-50-4](/img/structure/B1372908.png)
5-(tert-Butyl)benzo[d]thiazol-2-amin
Übersicht
Beschreibung
5-(tert-Butyl)benzo[d]thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound features a thiazole ring fused with a benzene ring and a tert-butyl group attached to the nitrogen atom at the second position. This structural configuration imparts unique chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
Target of Action
The primary targets of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives have been found to interact with various targets leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 5-(tert-Butyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(tert-Butyl)benzo[d]thiazol-2-amine The solubility properties of thiazoles suggest that they may be influenced by the chemical environment .
Biochemische Analyse
Biochemical Properties
5-(tert-Butyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 5-(tert-Butyl)benzo[d]thiazol-2-amine can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with proteins involved in the regulation of the cell cycle, further highlighting its potential as an antitumor agent .
Cellular Effects
The effects of 5-(tert-Butyl)benzo[d]thiazol-2-amine on various cell types and cellular processes have been extensively studied. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, 5-(tert-Butyl)benzo[d]thiazol-2-amine influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-(tert-Butyl)benzo[d]thiazol-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways that are essential for cell survival and proliferation . Additionally, this compound binds to certain proteins, altering their conformation and activity. This binding can result in the inhibition of enzyme activity or the activation of signaling cascades that promote apoptosis . Changes in gene expression induced by 5-(tert-Butyl)benzo[d]thiazol-2-amine further contribute to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butyl)benzo[d]thiazol-2-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that prolonged exposure to 5-(tert-Butyl)benzo[d]thiazol-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-(tert-Butyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
5-(tert-Butyl)benzo[d]thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics . The compound can be metabolized into various intermediates, some of which may retain biological activity . Additionally, 5-(tert-Butyl)benzo[d]thiazol-2-amine can affect the levels of certain metabolites, thereby influencing metabolic flux within the cell .
Transport and Distribution
Within cells and tissues, 5-(tert-Butyl)benzo[d]thiazol-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This selective accumulation is likely due to the presence of specific transporters and binding proteins in these tissues .
Subcellular Localization
The subcellular localization of 5-(tert-Butyl)benzo[d]thiazol-2-amine plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, modulating their activity . In the nucleus, 5-(tert-Butyl)benzo[d]thiazol-2-amine can influence gene expression by binding to DNA or interacting with transcription factors . This subcellular localization is essential for the compound’s ability to exert its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with tert-butyl halides under basic conditions. One common method includes the use of tert-butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(tert-Butyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 5-(tert-Butyl)benzo[d]oxazol-2-amine
- 5-(tert-Butyl)benzo[d]imidazol-2-amine
- 5-(tert-Butyl)benzo[d]thiazol-2-ylmethylamine
Comparison:
- 5-(tert-Butyl)benzo[d]oxazol-2-amine: Similar structure but contains an oxygen atom in the ring, leading to different electronic properties and reactivity.
- 5-(tert-Butyl)benzo[d]imidazol-2-amine: Contains an additional nitrogen atom, which can influence its hydrogen bonding and biological activity.
- 5-(tert-Butyl)benzo[d]thiazol-2-ylmethylamine: Similar structure but with a methyl group, affecting its steric and electronic properties .
5-(tert-Butyl)benzo[d]thiazol-2-amine stands out due to its unique combination of a tert-butyl group and a thiazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various scientific research applications.
Eigenschaften
IUPAC Name |
5-tert-butyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGSWDTMNDZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269378 | |
| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-50-4 | |
| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




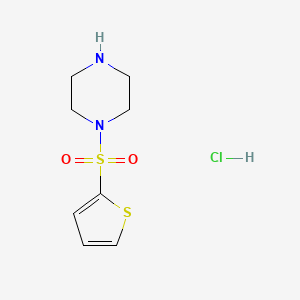
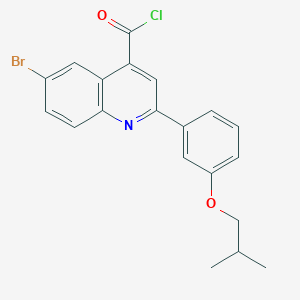
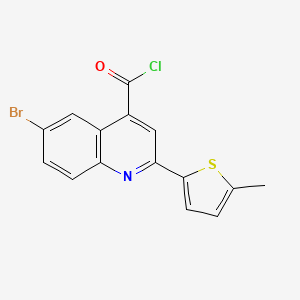
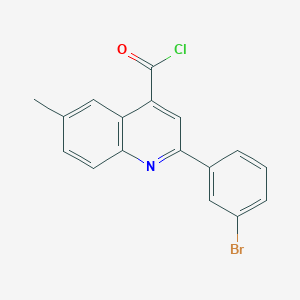
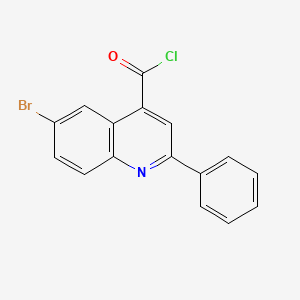
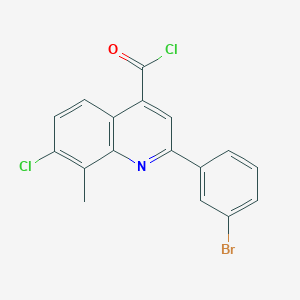
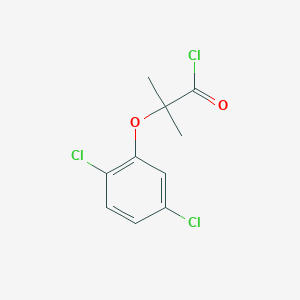
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
